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Compound of Interest

Compound Name: 2-Chloroethyl laurate

Cat. No.: B1585014 Get Quote

An In-depth Technical Guide to 2-Chloroethyl Laurate: Physicochemical Properties,

Synthesis, and Characterization

Introduction
2-Chloroethyl laurate, also known by its systematic name 2-chloroethyl dodecanoate, is a

fatty acid ester characterized by a C12 laurate backbone and a 2-chloroethyl functional group.

[1][2] This molecule occupies a niche space in synthetic chemistry, blending the lipophilic

nature of a long-chain fatty acid with the reactive potential of an alkyl chloride. Its unique

bifunctional structure makes it a subject of interest for researchers in materials science, organic

synthesis, and drug development as a potential intermediate or building block. This guide

provides a comprehensive overview of its core chemical and physical properties, synthesis

methodologies, spectroscopic signature, and handling considerations, tailored for a scientific

audience.

Physicochemical Properties
The physical and chemical characteristics of 2-Chloroethyl laurate define its behavior in

various systems and are crucial for its application and handling. These properties are

summarized in the table below.
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Property Value Source(s)

Molecular Formula C₁₄H₂₇ClO₂ [1][2][3][4]

Molecular Weight 262.82 g/mol [1][3][4][5]

CAS Number 64919-15-9 [1][2][4][6]

Synonyms

2-Chloroethyl dodecanoate,

Lauric acid 2-chloroethyl ester,

Lauric acid β-chloroethyl ester

[1][2][3][5]

Density 0.96 g/mL [3][4]

Boiling Point 187 °C at 10 mmHg [3]

Flash Point 156.6 °C [3]

Refractive Index 1.4460 - 1.4500 [3]

Vapor Pressure 0.000117 mmHg at 25°C [3]

LogP (Octanol/Water) 4.68930 [3]

Storage Temperature
Room Temperature, Inert

Atmosphere
[3]

Synthesis and Mechanism
The primary route for synthesizing 2-Chloroethyl laurate is through the esterification of a

lauric acid derivative with 2-chloroethanol (also known as ethylene chlorohydrin). The choice of

the lauric acid derivative—either the free fatty acid or the more reactive lauroyl chloride—is a

key experimental variable that influences reaction conditions and yield.

Causality in Synthesis Route Selection:
Direct Esterification (Fischer Esterification): Using lauric acid and 2-chloroethanol requires

an acid catalyst and typically heat to drive the equilibrium towards the product by removing

water. This method is economical but can be slow and may require more rigorous

purification.
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Acyl Chloride Method: Reacting lauroyl chloride with 2-chloroethanol is a more rapid and

often higher-yielding approach.[3] Lauroyl chloride is significantly more electrophilic than

lauric acid, making the reaction proceed under milder conditions and without the need to

remove water. A weak base is often used to scavenge the HCl byproduct. A high yield of 92%

has been reported using n-dodecanoyl chloride with zinc(II) chloride at 130°C.[3]

A generalized reaction scheme is depicted below.

Figure 1: Synthesis of 2-Chloroethyl Laurate

Lauroyl Chloride
(C₁₂H₂₃ClO)

2-Chloroethyl Laurate
(C₁₄H₂₇ClO₂)

+ 2-Chloroethanol

2-Chloroethanol
(C₂H₅ClO)

HCl

Lewis Acid Catalyst
(e.g., ZnCl₂)

Click to download full resolution via product page

Caption: General reaction scheme for the synthesis of 2-Chloroethyl Laurate.

Spectroscopic Characterization
Structural confirmation of 2-Chloroethyl laurate relies on a combination of standard

spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: IR analysis is primarily used to identify functional groups. The

spectrum of 2-Chloroethyl laurate is expected to show a very strong, sharp absorption

band around 1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an aliphatic

ester.[7][8] Additional peaks in the 2850-2960 cm⁻¹ region correspond to the C-H stretching

of the long alkyl chain. A C-Cl stretch would be expected in the fingerprint region, typically

between 600-800 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen

environment. Key expected signals include: a triplet around 4.3 ppm for the two protons

adjacent to the ester oxygen (-O-CH₂-), a triplet around 3.7 ppm for the two protons

adjacent to the chlorine atom (-CH₂-Cl), a triplet around 2.3 ppm for the protons on the

carbon alpha to the carbonyl group, a complex multiplet between 1.2-1.6 ppm for the bulk

of the methylene protons in the laurate chain, and a terminal methyl triplet around 0.9

ppm.

¹³C NMR: The carbon spectrum confirms the carbon backbone. A distinct signal for the

carbonyl carbon will appear downfield, typically around 172-174 ppm.[7] The carbons of

the chloroethyl group will appear at approximately 63 ppm (-O-CH₂) and 41 ppm (-CH₂-

Cl), with the remaining aliphatic carbons appearing upfield between 14-35 ppm.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and

fragmentation patterns. The electron ionization (EI) mass spectrum will show the molecular

ion peak (M⁺) at m/z 262 (for ³⁵Cl) and a smaller M+2 peak at m/z 264 (for ³⁷Cl) in an

approximate 3:1 ratio, confirming the presence of one chlorine atom.[1] Fragmentation

patterns can help confirm the structure, with common fragments arising from cleavage of the

ester bond and loss of the chloroethyl group. The NIST Chemistry WebBook provides

reference mass spectral data for this compound.[1][6]

Applications and Research Interest
While large-scale industrial applications are not extensively documented, 2-Chloroethyl
laurate serves as a valuable intermediate in specialized chemical synthesis.[4] Its properties

suggest several potential uses:

Surfactant Synthesis: The molecule can act as a precursor for novel cationic or non-ionic

surfactants. The terminal chlorine is a reactive site for quaternization with amines to produce

cationic surfactants or for etherification with poly-ethylene glycols (PEGs) to form non-ionic

surfactants.[9]

Chemical Intermediate: It can be used in the synthesis of more complex molecules where a

C12 lipophilic tail is desired. The chloro- group can be displaced by various nucleophiles to
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attach other functional moieties.

Cosmetic and Pharmaceutical Formulations: As a fatty acid ester, it possesses emollient

properties. While its direct use may be limited, it could be a building block for active

ingredients or excipients in drug delivery systems, leveraging its amphiphilic character after

further modification. Alfa Chemistry notes its products are for research use only, highlighting

its role in discovery and development.[4]

Safety and Handling
Specific toxicological data for 2-Chloroethyl laurate is not thoroughly established.[10]

However, based on its constituent parts—a fatty acid and a chlorinated alcohol—prudent safety

measures are required. The precursor, 2-chloroethanol, is known to be very toxic by inhalation

and skin absorption.[11][12]

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety

goggles, and a lab coat should be worn at all times.

Ventilation: All handling should be performed in a well-ventilated laboratory fume hood to

avoid inhalation of any potential vapors.

First Aid: In case of skin contact, wash the affected area immediately with soap and plenty of

water.[13] For eye contact, flush with copious amounts of water for at least 15 minutes.[13] If

inhaled, move to fresh air.[13] Seek immediate medical attention in all cases of significant

exposure.

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to

prevent hydrolysis and degradation.[3]

Experimental Protocol: Synthesis via Acyl Chloride
This protocol describes a laboratory-scale synthesis of 2-Chloroethyl laurate from lauroyl

chloride and 2-chloroethanol.
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Start: Assemble Glassware
(Round-bottom flask, condenser, addition funnel)

Charge Flask with 2-Chloroethanol
and a non-nucleophilic base (e.g., pyridine)

in an inert solvent (e.g., DCM).

Add Lauroyl Chloride dropwise
via addition funnel at 0°C (ice bath).

Allow reaction to warm to room temperature.
Stir for 2-4 hours.

Quench with dilute aq. HCl.
Perform liquid-liquid extraction with ether or DCM.

Wash organic layer with:
1. Sat. aq. NaHCO₃

2. Brine

Dry organic layer over anhydrous MgSO₄.
Filter.

Remove solvent under reduced pressure
(Rotary Evaporator).

Purify crude product via
column chromatography or vacuum distillation.

End: Characterize Pure Product
(NMR, IR, MS)

Click to download full resolution via product page

Caption: Workflow for the laboratory synthesis and purification of 2-Chloroethyl Laurate.
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Methodology:

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g.,

nitrogen or argon).

Reagents: In the flask, dissolve 2-chloroethanol (1.0 eq) and a non-nucleophilic base like

pyridine or triethylamine (1.1 eq) in a dry, inert solvent such as dichloromethane (DCM) or

diethyl ether.

Addition: Cool the flask to 0°C using an ice bath. Add lauroyl chloride (1.0 eq), dissolved in a

small amount of the same solvent, to the addition funnel and add it dropwise to the stirred

reaction mixture over 30 minutes.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Let the reaction stir for 2-4 hours, monitoring its progress by Thin Layer

Chromatography (TLC).

Workup: Upon completion, cool the mixture and carefully quench it by adding dilute

hydrochloric acid to neutralize the excess base. Transfer the mixture to a separatory funnel.

Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g.,

DCM). Combine the organic layers.

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium

bicarbonate solution (to remove any remaining acid) and then with brine (to remove residual

water).

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like

magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to

yield the crude product.

Purification: Purify the crude oil via vacuum distillation or flash column chromatography on

silica gel to obtain the pure 2-Chloroethyl laurate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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